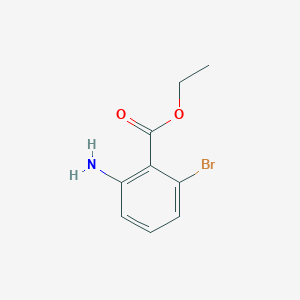

Ethyl 2-amino-6-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

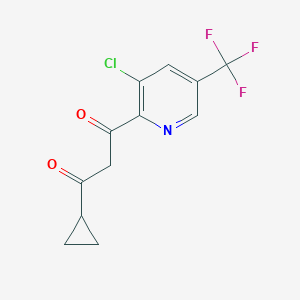

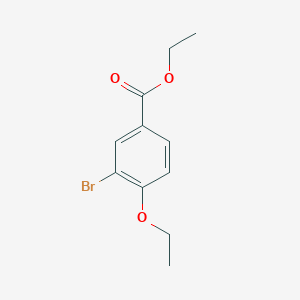

Ethyl 2-amino-6-bromobenzoate is a chemical compound with the molecular formula C9H10BrNO2 . It is used in laboratory settings and for the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of Ethyl 2-amino-6-bromobenzoate and similar compounds often involves reactions leading to the construction of heterocycles . Cyanoacetohydrazides, which can act as both N- and C-nucleophiles, are commonly used as precursors in these reactions .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-6-bromobenzoate consists of an ethyl ester group attached to a benzene ring, which is further substituted with an amino group and a bromo group . The exact position of these substituents on the benzene ring can vary, leading to different isomers .

Physical And Chemical Properties Analysis

Ethyl 2-amino-6-bromobenzoate is a clear yellow liquid . It has a boiling point of 117 °C/17 mmHg (lit.) and a density of 1.443 g/mL at 25 °C (lit.) . The compound is stored in a sealed container at room temperature .

Safety and Hazards

Ethyl 2-amino-6-bromobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Mode of Action

The mode of action of Ethyl 2-amino-6-bromobenzoate is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures, such as 2-benzamidobenzoic acids, are known fabh inhibitors . FabH is a key enzyme involved in the fatty acid synthesis pathway, and its inhibition can disrupt this pathway .

Result of Action

The molecular and cellular effects of Ethyl 2-amino-6-bromobenzoate’s action are currently unknown due to the lack of specific studies on this compound . If it does indeed act as a fabh inhibitor, it could potentially disrupt the fatty acid synthesis pathway, leading to effects on cellular energy production and other processes dependent on this pathway .

properties

IUPAC Name |

ethyl 2-amino-6-bromobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWLZUKQXXYCQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618272 |

Source

|

| Record name | Ethyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-6-bromobenzoate | |

CAS RN |

153500-75-5 |

Source

|

| Record name | Ethyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)

![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)

![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)